molecular formula C10H16O B166984 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one CAS No. 131794-49-5

3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one

Cat. No.: B166984
CAS No.: 131794-49-5
M. Wt: 152.23 g/mol
InChI Key: FPTLWNPHWWQJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone functional group. This compound is notable for its unique structural features, which include isopropyl and methyl substituents on the cyclopentenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl and methyl-substituted cyclopentadiene with an oxidizing agent to form the desired cyclopentenone structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclopentanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentenone derivatives.

Scientific Research Applications

3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, its structural features allow it to interact with cellular membranes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    4,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the isopropyl group.

    3,4-Dimethyl-2-cyclopenten-1-one: Lacks the isopropyl group and has different substitution patterns.

    2-Cyclopenten-1-one: The parent compound without any substituents.

Uniqueness: 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

131794-49-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,4-dimethyl-4-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)10(4)6-9(11)5-8(10)3/h5,7H,6H2,1-4H3

InChI Key

FPTLWNPHWWQJTB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC1(C)C(C)C

Canonical SMILES

CC1=CC(=O)CC1(C)C(C)C

Synonyms

2-Cyclopenten-1-one,3,4-dimethyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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